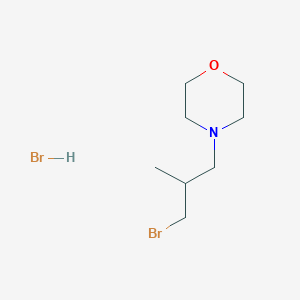

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

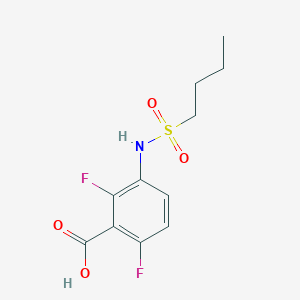

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Morpholine Derivatives : Studies have explored the synthesis of morpholine derivatives, which include compounds related to 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide. For example, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates a method for creating morpholine derivatives through cyclization and acidification processes, highlighting the ease and efficiency of such synthetic routes (Tan Bin, 2011).

- Functionalization of Pyridazin-3(2H)-one Ring : The functionalization of the pyridazinone ring via palladium-catalysed aminocarbonylation indicates the chemical versatility of morpholine derivatives. This method showcases the reactivity of bromo-substituted compounds in forming new amides, suggesting potential for diverse chemical modifications and applications (A. Takács et al., 2012).

Pharmacological and Biological Activities

- Antifungal and Anti-inflammatory Activities : Morpholine derivatives have shown potential pharmacological activities. For instance, novel 2-methyl-quinazolin-4(3H)-ones, which include morpholine substituents, have been evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi, indicating the potential of morpholine derivatives in medicinal chemistry (P. Panneerselvam et al., 2003).

- Xanthine Oxidase Inhibition : Another study evaluated cyclodidepsipeptides containing morpholine-dione structures for their inhibitory activity against xanthine oxidase (XO), a target for gout treatment. These compounds exhibited significant XO inhibition and anti-inflammatory effects, suggesting their potential application in treating conditions related to excessive uric acid production (A. Šmelcerović et al., 2013).

Propiedades

IUPAC Name |

4-(3-bromo-2-methylpropyl)morpholine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO.BrH/c1-8(6-9)7-10-2-4-11-5-3-10;/h8H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEUHSPFTYHZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)

![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)